Osmium bis(2,2'-bipyridine)chloride

描述

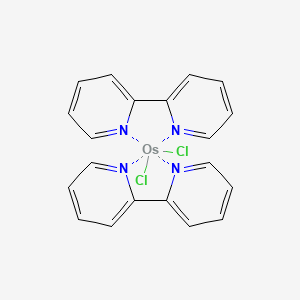

Contextualization within Transition Metal Coordination Chemistry

In the broader field of transition metal coordination chemistry, osmium complexes, including [Os(bpy)2Cl2], hold a special place. ontosight.ai The coordination of ligands, such as the bidentate 2,2'-bipyridine (B1663995), to a central metal ion like osmium results in a distorted octahedral geometry. ontosight.aismolecule.com This structural arrangement is fundamental to the compound's electronic properties and reactivity. smolecule.com The bipyridine ligands, in particular, are instrumental in facilitating metal-to-ligand charge transfer (MLCT) transitions, a key feature that underpins many of the interesting photophysical behaviors observed in these complexes. ontosight.ai The study of such osmium complexes contributes to a deeper understanding of structure-property relationships in coordination chemistry.

Overview of Research Motivations and Key Scientific Questions

Research into osmium bis(2,2'-bipyridine)chloride and its derivatives is driven by a range of scientific inquiries. A primary motivation is the exploration of their unique photophysical and electrochemical properties. researchgate.net Scientists are investigating how the electronic structure of these complexes can be fine-tuned by modifying the ligands, with the goal of enhancing their luminescence or altering their redox potentials. researchgate.net Key questions include understanding the nature of the excited states and how they can be harnessed for applications such as photosensitizers in redox reactions. researchgate.net Furthermore, the potential for these complexes to serve as catalysts for important chemical transformations, like water oxidation and carbon dioxide reduction, is a significant area of investigation. ontosight.ai

Historical Development and Evolution of Research Focus

The study of 2,2'-bipyridine as a ligand dates back to 1888, but the exploration of its complexes with various metals, including osmium, has evolved significantly over time. researchgate.net Early research focused on the fundamental synthesis and characterization of these compounds. rsc.org Over the years, with advancements in analytical techniques, the focus has shifted towards a more detailed understanding of their photophysical and electrochemical behavior. researchgate.netrsc.org Initially, much of the research in this area centered on ruthenium complexes. mdpi.com However, the unique properties of osmium, such as its stronger metal-carbon bonds and different excited-state dynamics, have led to a growing interest in osmium analogues. nih.govnih.gov The synthesis of [Os(bpy)2Cl2] itself has been refined over time, with methods developed to improve yields and purity, often involving the reaction of an osmium salt with 2,2'-bipyridine in a suitable solvent under controlled conditions. smolecule.comrsc.org

Comparative Analysis with Analogous Ruthenium Complexes in Research Paradigms

A significant aspect of the research on [Os(bpy)2Cl2] involves a comparative analysis with its ruthenium analogue, [Ru(bpy)2Cl2]. rsc.orgmdpi.com While both complexes share structural similarities, their photophysical and electrochemical properties exhibit notable differences. rsc.orgnih.gov

Photophysical Properties: Osmium complexes generally exhibit phosphorescence at lower energies (longer wavelengths) compared to their ruthenium counterparts. aip.org This is attributed to the heavier osmium atom, which leads to stronger spin-orbit coupling and a smaller energy gap between the ground and excited states. aip.org For instance, the photoluminescence maximum for [Os(bpy)3]2+ is around 740 nm, whereas for [Ru(bpy)3]2+ it is approximately 610 nm. aip.org Furthermore, osmium complexes often display pronounced photoluminescence, while many neutral bis(bipyridyl) ruthenium(II) complexes are weakly emissive or non-emissive. researchgate.netrsc.org Osmium complexes also possess an advantage in their absorption spectra, which can extend into the near-infrared (NIR) region, a desirable feature for applications like photodynamic therapy. chemrxiv.org

Electrochemical Properties: The redox potentials of osmium complexes also differ from their ruthenium analogues. The Os(II)/Os(III) redox couple in osmium bipyridine complexes typically occurs at less positive potentials compared to the Ru(II)/Ru(III) couple in the corresponding ruthenium complexes. nih.gov This indicates that the osmium(II) center is more easily oxidized. The electrochemical behavior of both osmium and ruthenium bipyridine complexes can be complex, often involving multiple redox processes corresponding to both the metal center and the ligands. smolecule.comresearchgate.net

Interactive Data Table: Comparison of Osmium and Ruthenium Bipyridine Complexes

| Property | Osmium bis(2,2'-bipyridine) Complex | Ruthenium bis(2,2'-bipyridine) Complex |

| Luminescence | Pronounced phosphorescence rsc.org | Often weaker or non-emissive (for neutral complexes) researchgate.net |

| Emission Wavelength | Longer wavelength (red/NIR region) aip.orgacs.org | Shorter wavelength (visible region) aip.org |

| Redox Potential (M(II)/M(III)) | Less positive nih.gov | More positive nih.gov |

| Photostability | Generally excellent nih.gov | Can be prone to photobleaching rsc.org |

Structure

3D Structure of Parent

属性

CAS 编号 |

79982-56-2 |

|---|---|

分子式 |

C20H16Cl2N4Os |

分子量 |

573.5 g/mol |

IUPAC 名称 |

dichloroosmium;2-pyridin-2-ylpyridine |

InChI |

InChI=1S/2C10H8N2.2ClH.Os/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*1-8H;2*1H;/q;;;;+2/p-2 |

InChI 键 |

SYYZASDJJIWDME-UHFFFAOYSA-L |

SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Os]Cl |

规范 SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Os]Cl |

同义词 |

Os(bpy)2Cl (+) Os(bpy)2Cl (2+) osmium bis(2,2'-bipyridine)chloride |

产品来源 |

United States |

Synthetic Methodologies for Osmium Bis 2,2 Bipyridine Chloride and Its Derivatives

Conventional Synthetic Routes

Traditional approaches to synthesizing osmium bis(2,2'-bipyridine)chloride primarily involve direct ligand coordination with osmium precursors in suitable solvent systems.

Ligand Coordination Reactions with Osmium Precursors

The most common method for preparing this compound involves the reaction of an osmium halide precursor with 2,2'-bipyridine (B1663995). smolecule.comrsc.org Typically, osmium(III) chloride trihydrate (OsCl₃·3H₂O) or osmium(IV) chloride is used as the starting material. smolecule.comrsc.org The 2,2'-bipyridine acts as a bidentate ligand, coordinating to the osmium center through its two nitrogen atoms. The stoichiometry of the reaction is carefully controlled to ensure the coordination of two bipyridine ligands to each osmium atom. In a typical procedure, the osmium salt and 2,2'-bipyridine are reacted in a 1:2 molar ratio. rsc.org

The reaction of OsH₆(PⁱPr₃)₂ with 2,2'-bipyridine results in the activation of a C-H bond on one of the pyridine (B92270) rings and the coordination of the other nitrogen atom, leading to the formation of a trihydride-osmium(IV) derivative. csic.es

Solvent Systems and Reaction Condition Optimization

The choice of solvent and reaction conditions plays a crucial role in the successful synthesis of this compound. High-boiling polar solvents are generally preferred to facilitate the reaction, which often requires elevated temperatures. Ethylene (B1197577) glycol is a commonly employed solvent, with reactions typically carried out under reflux conditions at temperatures around 215°C. rsc.org The use of a nitrogen atmosphere is essential to prevent oxidation of the osmium species during the reaction. rsc.org

To enhance the reaction rate and yield, additives such as lithium chloride are often included in the reaction mixture. rsc.org The reaction time is also a critical parameter, with typical reflux times extending for several hours to ensure complete coordination. rsc.org For instance, a modified literature method involves refluxing OsCl₃·3H₂O and 2,2'-bipyridine in degassed ethylene glycol with lithium chloride for 5.5 hours, followed by the addition of triethylamine (B128534) and a further 1.5 hours of reflux. rsc.org

| Precursor | Ligand | Solvent | Conditions | Additive | Product | Reference |

| OsCl₃·3H₂O | 2,2'-bipyridine | Ethylene Glycol | Reflux, 7 hours | LiCl | [Os(bpy)₂Cl₂] | rsc.org |

| Osmium(IV) chloride | 2,2'-bipyridine | Ethanol | Controlled heating | - | This compound | smolecule.com |

| OsH₆(PⁱPr₃)₂ | 2,2'-bipyridine | Toluene | Reflux, 14 hours | - | OsH₃{κ²-C,N-(C₅H₃N-py)}(PⁱPr₃)₂ | csic.es |

Purification and Isolation Techniques

Following the reaction, the crude product is isolated and purified to obtain this compound in high purity. A common purification strategy involves inducing recrystallization by adding a less polar solvent, such as acetone, to the reaction mixture and cooling it. rsc.org The resulting precipitate is then collected by vacuum filtration. rsc.org

Further purification can be achieved through washing the collected solid with various solvents to remove unreacted starting materials and byproducts. A sequence of washes with deionized water, methanol (B129727), and diethyl ether is often employed. rsc.org For more rigorous purification, column chromatography on silica (B1680970) gel can be utilized, with a mobile phase such as a 10% methanol in dichloromethane (B109758) mixture. rsc.org

Advanced and Alternative Synthetic Strategies

In addition to conventional methods, more advanced synthetic routes have been developed to access this compound and its derivatives, offering alternative pathways and potentially improved yields or access to novel structures.

Two-Step Reduction-Coordination Approaches

An alternative, two-step synthesis has been developed for related osmium complexes, which can be adapted for the synthesis of derivatives of the target compound. rsc.orgresearchgate.net This method involves an initial reduction of an Os(III) precursor, such as OsCl₃, in the presence of a sacrificial metal in an alcohol solution. rsc.orgresearchgate.net This reduction step generates a mixture of trinuclear mixed-metal complexes. In the second step, the polypyridine ligand, such as 2,2'-bipyridine, is added to this mixture, leading to the formation of the desired osmium bis(bipyridine) complex. rsc.orgresearchgate.net This approach has been shown to produce trans(Cl)-[Os(NN)(CO)₂Cl₂] complexes in good yields of 60-70%. rsc.org

Halide Exchange Reactions

Halide exchange reactions provide a versatile method for modifying the anionic ligands in osmium bis(2,2'-bipyridine) complexes. Starting from a dichloro complex, the chloride ligands can be replaced by other halides, such as bromide or iodide. rsc.org This is typically achieved by treating the starting complex with a concentrated hydrohalic acid (HBr or HI) in an autoclave. rsc.org This method allows for the synthesis of a range of [Os(bpy)₂X₂] complexes, where X can be Cl, Br, or I, expanding the family of accessible derivatives. rsc.orgresearchgate.net

| Starting Complex | Reagent | Conditions | Product | Yield | Reference |

| [Os(bpy)(CO)₂Cl₂] | HBr (conc.) | Autoclave | [Os(bpy)(CO)₂Br₂] | 30-50% | rsc.org |

| [Os(bpy)(CO)₂Cl₂] | HI (conc.) | Autoclave | [Os(bpy)(CO)₂I₂] | 30-50% | rsc.org |

| ctc-OsBr₂(RaaiR')₂ | 2,2'-bipyridine, AgNO₃ | EtOH | Os(bpy)(RaaiR')₂₂ | - | researchgate.net |

Electrosynthesis and Solid-State Formation

The synthesis of osmium(II) polypyridyl complexes, including this compound ([Os(bpy)₂Cl₂]), predominantly relies on solution-phase methods, typically involving the reaction of an osmium precursor like (NH₄)₂OsCl₆ or OsCl₃ with 2,2'-bipyridine in a high-boiling point solvent such as ethylene glycol. nih.govresearchgate.net While these methods are well-established, research into alternative synthetic strategies like electrosynthesis and solid-state formation for this specific compound is not widely documented in the current literature.

However, related electrochemical studies provide insight into the redox behavior of these complexes, which is fundamental to electrosynthesis. For instance, the electrochemical reduction of related osmium carbonyl complexes, such as trans(Cl)-[Os(bpy)(CO)₂Cl₂], has been shown to lead to the formation of an electroactive polymer, [Os(bpy)(CO)₂]n. rsc.org This process involves a two-electron reduction and demonstrates that electrochemical methods can induce significant structural changes and polymerization in osmium bipyridine systems.

Furthermore, the synthesis of the precursor [Os(bpy)₂Cl₂] is highly sensitive to atmospheric conditions. Trace amounts of oxygen during the synthesis can lead to the formation of an undesired oxo-complex, OsO₂bpy₂Cl₂, instead of the target compound. nih.gov This highlights the critical need for strictly anoxic conditions, often achieved using a vacuum gas manifold, to obtain pure [Os(bpy)₂Cl₂]. nih.gov While not a direct method of electrosynthesis, the electrochemical potential of the osmium center is a key factor in these reactions. Cyclic voltammetry is a standard technique used to characterize the resulting polymers and confirm their electrochemical reversibility. nih.gov

Detailed research findings on the synthesis and characterization of related osmium complexes are summarized in the table below.

| Compound/System | Method/Observation | Key Findings |

| trans(X)-[Os(bpy)(CO)₂X₂] (X = Cl, Br, I) | Two-electron electrochemical reduction | Formation of an electroactive polymer [Os(bpy)(CO)₂]n. rsc.org |

| Os(bpy)₂Cl₂ | Solution-phase synthesis under N₂ purge vs. vacuum gas manifold | Synthesis under standard N₂ purge yielded Os(bpy)₂O₂Cl₂ as a major byproduct due to trace oxygen. Anoxic synthesis using a vacuum manifold is required for pure Os(bpy)₂Cl₂. nih.gov |

| Os-PVI vs. f-Os-PVI Polymer | Cyclic Voltammetry | The polymer synthesized with pure Os(bpy)₂Cl₂ (Os-PVI) shows electrochemical reversibility. The polymer from oxygen-contaminated synthesis (f-Os-PVI) shows a distinct difference between cathodic and anodic peak heights, indicating altered electron transfer properties. nih.gov |

Synthesis of Substituted 2,2'-Bipyridine Ligands for Complex Functionalization

The functionalization of this compound and related complexes is primarily achieved by introducing substituents onto the 2,2'-bipyridine (bpy) ligands prior to or after coordination to the osmium center. This approach allows for the tuning of the complex's electronic, photophysical, and chemical properties, and enables its integration into larger systems, such as attachment to surfaces or biological molecules.

A common strategy involves synthesizing a bpy ligand with a desired functional group and then reacting it with an osmium precursor. For example, to anchor osmium complexes onto silicon or glass surfaces, a bipyridine ligand can be functionalized with a trimethoxysilane (B1233946) group. This involves a multi-step process starting with a substituted bipyridine, which is then coordinated to the osmium center, followed by the attachment of the silane (B1218182) moiety. researchgate.net

Another significant area of functionalization is for applications in electrochemistry and materials science. Pyrene-substituted bipyridine ligands have been used to create osmium complexes that can be non-covalently attached to carbon nanomaterials like graphene and carbon nanotubes (CNTs) through π-π stacking. acs.orgnih.gov This method allows for the flexible functionalization of electrode surfaces. The synthesis of the ligand, for example, 4,4'-bis(4-pyrenyl-1-ylbutyloxy)-2,2'-bipyridine, is a preliminary step before it is reacted with a precursor like Os(bpy)₂Cl₂ to form the final functional complex. acs.org

Furthermore, substituted bipyridine ligands are synthesized to modulate the photophysical and redox properties of osmium complexes for applications in sensing and photodynamic therapy. For instance, new polypyridyl ligands such as 4,4'-di(biphenyl)-2,2'-bipyridine and various phenanthroline derivatives have been synthesized via palladium-catalyzed Suzuki cross-coupling reactions. washington.edu These tailored ligands are then used to create strongly phosphorescent osmium complexes. washington.edu Similarly, heteroleptic complexes have been developed using substituted cyclometalating ligands in conjunction with bipyridine to enhance specific properties like antiproliferative activity. nih.gov

The table below summarizes representative examples of functionalized ligands and the resulting osmium complexes.

| Functional Ligand/Precursor | Synthetic Strategy | Resulting Complex/Application |

| 4'-methyl-4-(2-pyridin-4-yl-vinyl)-[2,2']bipyridinyl + Os(bpy)₂Cl₂·2H₂O | Reaction followed by treatment with 3-iodo-n-propyl-1-trimethoxysilane. researchgate.net | Osmium bipyridyl complex with a -Si(OMe)₃ group for attachment to silicon and glass substrates. researchgate.net |

| 4,4'-bis(4-pyrenyl-1-ylbutyloxy)-2,2'-bipyridine + Os(bpy)₂Cl₂ | Synthesis of the pyrene-functionalized ligand followed by complexation. acs.org | Osmium complex for non-covalent functionalization of graphene and CNT electrodes via π-π stacking. acs.orgnih.gov |

| 4,4'-dibromo-2,2'-bipyridine + biphenyl-4-boronic acid neopentyl glycol ester | Palladium-catalyzed Suzuki cross-coupling to create the ligand. washington.edu | Synthesis of 4,4'-di(biphenyl)-2,2'-bipyridine for creating new divalent osmium complexes with strong red phosphorescence. washington.edu |

| Methyl 1-butyl-2-aryl-benzimidazolecarboxylate (C^N ligand) + [Os(bpy)₂Cl₂] | Two-step synthesis involving cyclometalation. nih.gov | Heteroleptic [Os(C^N)(bpy)₂]OTf complexes with potent antiproliferative activity in cancer cells. nih.gov |

Electronic Structure and Spectroscopic Probes of Osmium Bis 2,2 Bipyridine Chloride Complexes

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a powerful tool for probing the electronic transitions within a molecule. In the case of osmium bis(2,2'-bipyridine)chloride, the UV-Visible spectrum is characterized by distinct bands arising from metal-to-ligand charge transfer and ligand-centered transitions.

Metal-to-Ligand Charge Transfer (MLCT) Transitions

Weaker, spin-forbidden ³MLCT transitions are also observed at longer wavelengths, typically in the 600-700 nm range. The presence and intensity of these bands are influenced by the significant spin-orbit coupling associated with the heavy osmium atom, which facilitates transitions that would otherwise be forbidden.

| Transition Type | Wavelength Range (nm) | Description |

|---|---|---|

| ¹MLCT (spin-allowed) | 400–550 | Intense absorption bands responsible for the color of the complex. |

| ¹MLCT (specific) | 480–525 | More precise range for intense spin-allowed transitions. researchgate.net |

| ³MLCT (spin-forbidden) | 600–700 | Weaker transitions gaining intensity due to spin-orbit coupling. |

Ligand-Centered (LC) Transitions

In the ultraviolet (UV) region of the spectrum, the electronic transitions are dominated by ligand-centered (LC) π→π* transitions. These high-energy absorptions are characteristic of the 2,2'-bipyridine (B1663995) ligands themselves. The coordination to the osmium center can cause shifts in the positions of these bands compared to the free ligand, providing information about the electronic interactions within the complex.

Solvent and Temperature Effects on Absorption Profiles

The position and shape of the MLCT absorption bands of osmium bis(2,2'-bipyridine) complexes can be influenced by the surrounding environment, namely the solvent and temperature. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules. Polar solvents tend to stabilize the more polar excited state, leading to a red shift (bathochromic shift) in the absorption maximum. While the general principles of solvatochromism are well-established for related ruthenium complexes, detailed studies specifically on the solvent dependence of this compound are less common in the readily available literature.

Temperature can also affect the absorption profile. Lowering the temperature can lead to a sharpening of the absorption bands and sometimes a slight shift in the peak maximum. This is due to the reduction in vibrational and rotational energy levels at lower temperatures, resulting in more defined electronic transitions. Studies on related osmium and ruthenium bipyridine complexes have shown that the excited-state lifetimes can be temperature-dependent, which is intrinsically linked to the electronic absorption properties. hzdr.de

Vibrational Spectroscopy for Ligand and Metal-Ligand Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable insights into the bonding and structure of this compound. By analyzing the vibrational modes of the molecule, it is possible to characterize the bipyridine ligands and the crucial metal-ligand bonds.

The FTIR spectra of such complexes exhibit a series of characteristic bands. The vibrations associated with the 2,2'-bipyridine ligands, such as C=C and C=N stretching modes, are typically observed in the 1400-1600 cm⁻¹ region. Coordination to the osmium center can induce shifts in these frequencies compared to the free ligand, indicating changes in the electron distribution within the bipyridine rings. The far-infrared region of the spectrum is particularly important as it contains the Os-N and Os-Cl stretching vibrations, which directly probe the strength of the metal-ligand bonds.

Raman spectroscopy complements FTIR by providing information on different vibrational modes, particularly those that are more symmetric in nature. Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band (such as the MLCT band), can selectively enhance the vibrations of the chromophoric part of the molecule, providing detailed information about the excited-state geometry and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Characterization and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the complex.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|

| 8.77 | d | 4H |

| 7.94 | dd | 4H |

| 7.61 | dd | 4H |

| 7.41 | m | 4H |

d = doublet, dd = doublet of doublets, m = multiplet

The ¹³C NMR spectrum provides complementary information, with the bipyridine carbon atoms typically resonating in the 120-160 ppm range. smolecule.com The coordination-induced shifts in the ¹³C signals, when compared to the free bipyridine ligand, offer insights into the changes in electron density upon complexation.

Furthermore, NMR spectroscopy can be employed to study the interactions of the complex with other molecules in solution. Changes in the chemical shifts or the appearance of new signals upon the addition of a substrate or potential binding partner can provide evidence for the formation of new species and offer details about the nature of the interaction.

Electrochemical Behavior and Electron Transfer Mechanisms in Osmium Bis 2,2 Bipyridine Chloride Systems

Redox Potentials and Accessible Oxidation States

The electrochemical profile of osmium bis(2,2'-bipyridine) systems is defined by a series of accessible oxidation states, each associated with a specific redox potential. These potentials can be influenced by the nature of the ligands and the surrounding solvent environment.

The most readily accessible redox process for osmium bis(2,2'-bipyridine)chloride involves the one-electron oxidation of the osmium center from the Os(II) to the Os(III) state. This process is typically reversible and occurs at a moderately positive potential. For instance, mixed ligand complexes of osmium(II) with 2,2'-bipyridine (B1663995) have been shown to exhibit the Os(II)/Os(III) redox couple in the range of +0.72 to +0.76 V versus a saturated calomel (B162337) electrode (SCE). researchgate.net The precise potential can be modulated by the introduction of different ligands. For example, the use of 4,4'-dimethyl-2,2'-bipyridine (B75555) (dmbpy), imidazole (B134444) (Him), and chloride ions as ligands can lower the redox potential of the Os(III)/Os(II) couple. nih.gov This tunability is a key feature in the design of osmium complexes for specific electron transfer applications. nih.gov

| Complex | Redox Couple | Potential (V vs. SCE) | Reference |

| Os(bpy)(MeaaiMe)₂₂·4H₂O | Os(II)/Os(III) | 0.72–0.76 | researchgate.net |

| [Os(bpy)₃]³⁺/²⁺ | Os(II)/Os(III) | 0.628 (vs. Ag/AgCl) | nih.gov |

| [OsCl(Him)(dmbpy)₂]²⁺/⁺ | Os(II)/Os(III) | -0.006 (vs. Ag/AgCl) | nih.gov |

Table 1. Redox potentials of the Os(II)/Os(III) couple in various osmium bis(2,2'-bipyridine) complexes.

Further oxidation of the osmium center, from Os(III) to Os(IV), is also possible, occurring at a more positive potential. In mixed ligand complexes containing 2,2'-bipyridine, this second metal-centered oxidation has been observed at potentials between +1.34 V and +1.42 V vs. SCE. researchgate.net Similar to the first oxidation, this potential is sensitive to the ligand environment. For related osmium complexes with different polypyridyl ligands, the Os(IV)/Os(III) couple has been reported in the range of +1.4 to +1.6 V vs. SCE. researchgate.net The ability to access the Os(IV) state is significant for catalytic reactions that require a highly oxidizing species.

| Complex | Redox Couple | Potential (V vs. SCE) | Reference |

| Os(bpy)(MeaaiMe)₂₂·4H₂O | Os(III)/Os(IV) | 1.34–1.42 | researchgate.net |

| Os(phen)(ClaaiEt)₂₂ | Os(III)/Os(IV) | 1.4–1.6 | researchgate.net |

Table 2. Redox potentials of the Os(III)/Os(IV) couple in various osmium bis(2,2'-bipyridine) and related complexes.

In addition to the metal-centered oxidations, osmium bis(2,2'-bipyridine) complexes can undergo reductions that are localized on the bipyridine ligands. Cyclic voltammetry studies have revealed the presence of successive ligand-based reductions. researchgate.net For example, in some mixed ligand osmium(II)-bipyridine complexes, three sequential ligand reductions have been observed. researchgate.net These reductions involve the addition of electrons to the π* orbitals of the bipyridine ligands, forming radical anions. The electrochemical behavior of related osmium complexes can involve the reduction to species such as mer-[OsII(CO)(bpy•−)Cl₃]²⁻, where the bipyridine ligand is reduced. researchgate.net

Electron Transfer Kinetics and Thermodynamics

The efficiency of this compound systems in various applications is governed by the kinetics and thermodynamics of electron transfer processes. This includes both the movement of charge within a material (homogeneous charge transport) and the transfer of electrons across an interface, such as between an electrode and the complex (heterogeneous electron transfer).

In solid-state applications, such as in modified electrodes or sensors, the rate of homogeneous charge transport within a film of an osmium bis(2,2'-bipyridine) derivative is a critical parameter. This process involves electron self-exchange between adjacent oxidized and reduced complexes. Studies on solid-state films of related osmium bis(bipyridyl)tetrazine chloride complexes have determined apparent diffusion coefficients for charge transport. acs.orgresearchgate.net For instance, in 1.0 M NaClO₄ and HClO₄ electrolytes, apparent diffusion coefficients were found to be (6.4 ± 0.3) × 10⁻¹¹ cm² s⁻¹ and (5.0 ± 0.4) × 10⁻¹¹ cm² s⁻¹, respectively. acs.orgresearchgate.net The rate of charge transport can be influenced by factors such as the electrolyte composition and concentration, which can affect the morphology and solvation of the polymer film. dcu.ie

| System | Electrolyte | Apparent Diffusion Coefficient (cm²/s) | Reference |

| Os(bpy)₂-4-tet-Cl film | 1.0 M NaClO₄ | (6.4 ± 0.3) × 10⁻¹¹ | acs.orgresearchgate.net |

| Os(bpy)₂-4-tet-Cl film | 1.0 M HClO₄ | (5.0 ± 0.4) × 10⁻¹¹ | acs.orgresearchgate.net |

Table 3. Apparent diffusion coefficients for homogeneous charge transport in a modified osmium bis(bipyridyl) film.

The transfer of electrons between an electrode surface and the osmium complex is a fundamental step in its electrochemical behavior. The kinetics of this heterogeneous electron transfer can be studied using techniques like cyclic voltammetry. conicet.gov.ar The rate of this process is influenced by the way the complex is attached to the electrode surface, including the type and length of any tethering molecules. conicet.gov.ar For instance, osmium bis(2,2'-bipyridine) complexes have been covalently attached to gold surfaces to explore their electron transfer properties. conicet.gov.ar The thermodynamics of this process are related to the formal potential of the redox couple. Tris(2,2'-bipyridine)osmium is noted for its fast electron-transfer exchange rate, making it a useful mediator in electrochemical studies. nih.gov

Spectroelectrochemistry for Redox-Induced Electronic and Structural Changes

Spectroelectrochemistry is a powerful analytical technique that provides real-time correlation between the electrochemical events occurring in a system and the simultaneous changes in its optical properties. For osmium bis(2,2'-bipyridine) complexes, this method has been instrumental in elucidating the intricate electronic and structural transformations that accompany redox reactions.

The electrochemical behavior of osmium bipyridine complexes is characterized by a series of one-electron transfer steps. utexas.edu For instance, Os(bpy)₃²⁺ and Os(phen)₃²⁺ (where phen is 1,10-phenanthroline) can be oxidized in two successive one-electron steps in liquid sulfur dioxide to form stable 3+ and 4+ species. utexas.edu The changes in the electronic structure upon these redox events are readily monitored by UV-visible-NIR spectroscopy. In dinuclear osmium complexes, metal-to-ligand charge transfer (MLCT) bands are particularly sensitive to the oxidation state of the metal centers. researchgate.net For example, in the complex [(bipy)₂Os(pytr-bipy)Os(bipy)₂]²⁺, two distinct MLCT bands are observed at approximately 500 nm and 670 nm. researchgate.net Upon electrochemical oxidation to the fully oxidized state at +0.75 V, the intensities of these MLCT bands are significantly reduced, indicating a change in the electronic distribution within the molecule. researchgate.net

Similarly, the photoluminescence properties of these complexes are strongly dependent on their oxidation state. Tris(2,2′-bipyridine)osmium(II) is photoluminescent, whereas the oxidized Os(III) form is not. nih.gov This on/off switching of luminescence upon electron transfer forms the basis for applications in sensing and detection, where the quenching or appearance of light signals the occurrence of a redox reaction. nih.gov

Beyond electronic changes, spectroelectrochemistry reveals significant structural transformations. The reduction of certain osmium bipyridine chloride complexes can lead to the loss of ligands and the formation of new species. For example, the two-electron electrochemical reduction of trans(Cl)-[Os(bpy)(CO)₂Cl₂] results in the formation of an electroactive polymer, [Os(bpy)(CO)₂]ₙ. rsc.org Studies on related complexes, such as mer-[OsIII(CO)(bpy)Cl₃], using UV-vis/IR spectroelectrochemistry have shown that reduction can cause the rapid loss of chloride ligands, leading to the formation of Os(0) species. researchgate.net The final product's structure can be influenced by the solvent; in tetrahydrofuran (B95107) (THF), an Os-Os-bonded polymer is formed, while in butyronitrile, a mononuclear species is observed. researchgate.net

Table 1: Redox-Induced Spectroscopic Changes in Osmium Bipyridine Complexes

| Complex/System | Redox Process | Spectroscopic Change | Reference |

| [(bipy)₂Os(pytr-bipy)Os(bipy)₂]²⁺ | Oxidation (Os(II) → Os(III)) | Reduction in intensity of ¹MLCT (500 nm) and ³MLCT (670 nm) bands. | researchgate.net |

| Tris(2,2′-bipyridine)osmium | Oxidation (Os(II) → Os(III)) | Quenching of photoluminescence. | nih.gov |

| mer-[OsIII(CO)(bpy)Cl₃] | Reduction | Loss of chloride ligands, formation of Os(0) species. | researchgate.net |

| trans(Cl)-[Os(bpy)(CO)₂Cl₂] | Two-electron reduction | Formation of an electroactive polymer, [Os(bpy)(CO)₂]ₙ. | rsc.org |

Electrocrystallization and Controlled Morphological Transformations

Electrocrystallization refers to the formation of a crystalline solid film on an electrode surface as a direct result of an electrochemical reaction. This process allows for the controlled deposition of materials with specific morphologies and properties. In the context of osmium bis(2,2'-bipyridine) systems, electrochemical methods can induce significant morphological transformations, most notably through the formation of electroactive polymer films.

A prominent example is the electrochemical reduction of trans(X)-[Os(bpy)(CO)₂X₂] (where X = Cl, Br, I). rsc.org When this complex undergoes a two-electron reduction, it leads to the formation of an electroactive polymer film, identified as [Os(bpy)(CO)₂]ₙ, on the electrode surface. rsc.org This transformation from a soluble molecular species to an insoluble polymeric film is a clear instance of electro-induced morphological change. The resulting polymer is "electroactive," meaning it can be repeatedly oxidized and reduced, which is a key property for applications in catalysis and electronic devices.

While some osmium complexes polymerize upon reduction, others exhibit high stability in multiple oxidation states without undergoing such transformations. For instance, Os(bpy)₃²⁺ and Os(phen)₃²⁺ can be reversibly oxidized to their 3+ and 4+ states without evidence of polymerization or film formation in liquid SO₂. utexas.edu This contrasts with analogous iron and ruthenium phenanthroline complexes, which produce an electroactive layer on the electrode when oxidized to the 4+ state. utexas.edu This highlights the subtle interplay between the metal center, ligand structure, and experimental conditions in dictating the pathway toward electrocrystallization.

Further studies involving osmium bipyridine complexes incorporated into polymer backbones, such as poly(4-vinylpyridine), demonstrate redox-switching-induced mass changes at the electrode surface. dcu.ie Using the Electrochemical Quartz Crystal Microbalance (EQCM), researchers can monitor the exchange of ions and solvent molecules between the film and the electrolyte solution during redox cycling, providing insight into the dynamic morphological and compositional changes of the electrodeposited layer. dcu.ie

Table 2: Electrochemical Conditions and Morphological Outcomes for Osmium Bipyridine Complexes

| Precursor Complex | Electrochemical Process | Resulting Morphology | Reference |

| trans(X)-[Os(bpy)(CO)₂X₂] (X=Cl, Br, I) | Two-electron reduction | Formation of an electroactive polymer film, [Os(bpy)(CO)₂]ₙ. | rsc.org |

| Os(bpy)₃²⁺ / Os(phen)₃²⁺ | Oxidation to 3+ and 4+ states | Remain as stable, soluble species in liquid SO₂. | utexas.edu |

| [Os(bipy)₂(PVP)₁₀Cl]⁺ coated crystal | Redox-switching | Induces mass changes due to ion/solvent transfer. | dcu.ie |

Proton-Coupled Electron Transfer (PCET) Reactions

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where an electron and a proton are exchanged in a single, concerted step or in separate, sequential steps. The 2,2'-bipyridine ligand plays a crucial role in the chemistry of osmium complexes by tuning the range of accessible oxidation states and influencing their reactivity in PCET processes. uni-goettingen.de

The involvement of osmium bipyridine complexes in PCET is clearly demonstrated in the oxidation of organic molecules. nih.gov The oxidation of catechols and similar hydroquinone (B1673460) analogues by tris(2,2′-bipyridine)osmium(III) is a well-studied example. nih.gov This reaction is highly dependent on the pH of the solution, as the oxidation of most organic compounds is accompanied by proton transfer. nih.gov The sensitivity and rate of the reaction can be governed by pH, which dictates the specific PCET mechanism. nih.gov

For the oxidation of catechols at lower pH values, the reaction is believed to follow an eHeH mechanism (an electron transfer, followed by a proton transfer, another electron transfer, and a final proton transfer). nih.gov As the pH increases to a range of 4-6, the mechanism shifts to an eHHe pathway. nih.gov In these mechanisms, the electron transfer steps are typically rate-determining. nih.gov This pH-dependent reactivity allows for the selective detection of analytes; by controlling the mobile phase pH in a chromatographic setup, the detection selectivity can be finely tuned. nih.gov

The robust nature of osmium polypyridyl complexes, combined with the ability of ligands like bipyridine to act as electron acceptors or donors, makes them ideal platforms for studying and utilizing PCET. uni-goettingen.de These properties are essential for their application in catalysis, particularly for reactions that involve the management of both electrons and protons, such as water oxidation and carbon dioxide reduction. ontosight.ai

Table 3: pH Dependence of PCET Mechanism in Catechol Oxidation by [Os(bpy)₃]³⁺

| pH Range | Proposed Mechanism | Description | Reference |

| Low pH | eHeH | Electron transfer, Proton transfer, Electron transfer, Proton transfer. | nih.gov |

| pH 4–6 | eHHe | Electron transfer, Proton transfer, Proton transfer, Electron transfer. | nih.gov |

Photophysical Properties and Excited State Dynamics of Osmium Bis 2,2 Bipyridine Chloride Complexes

Luminescence Characteristics

The luminescence of [Os(bpy)₂Cl₂] and related complexes is highly sensitive to their molecular structure and environment. These characteristics are primarily dictated by the nature of the lowest-energy excited state, which is typically of triplet metal-to-ligand charge-transfer (³MLCT) character.

Neutral bis(bipyridyl) Os(II) complexes, including [Os(bpy)₂Cl₂], are generally characterized as being very weakly emissive or entirely non-emissive at room temperature. researchgate.net This low emission efficiency is a consequence of rapid non-radiative decay pathways that effectively compete with phosphorescence.

While specific quantitative data for [Os(bpy)₂Cl₂] is scarce due to its weak emission, studies on closely related compounds provide valuable context. For instance, modification of the ligand sphere by replacing the chloride ligands with isocyanoborato groups in complexes with the general formula [Os(N–N)₂(CNBR₃)₂] can dramatically enhance luminescence. These modified complexes exhibit intense orange to red phosphorescence in dichloromethane (B109758) (CH₂Cl₂) solution at room temperature, with luminescence quantum yields (Φ) reaching up to 0.09. researchgate.net In contrast, the archetypal [Os(bpy)₃]²⁺ complex, a well-studied relative, displays a significantly lower quantum yield of 0.00462 in deoxygenated acetonitrile (B52724). msu.edu This highlights the profound impact of the ligand environment on the emissive properties of Os(II) bipyridyl complexes.

The table below presents photophysical data for related osmium and ruthenium complexes to provide a comparative framework.

| Compound | Emission Max (λ_em) | Quantum Yield (Φ) | Solvent | Reference |

| [Os(N–N)₂(CNBR₃)₂] type complexes | Orange-Red | up to 0.09 | CH₂Cl₂ | researchgate.net |

| [Os(bpy)₃]²⁺ | ~740 nm | 0.00462 | Acetonitrile (deox.) | researchgate.netmsu.edu |

| [Ru(bpy)₃]²⁺ | ~610 nm | 0.095 | Acetonitrile (deox.) | researchgate.netbjraylight.com |

| [Os(phen)₂(aphen)]²⁺ | ~700 nm | 0.085 | Acetonitrile (deox.) | rsc.org |

This table is for comparative purposes and includes data for related compounds due to the weakly emissive nature of [Os(bpy)₂Cl₂].

The luminescence of osmium polypyridyl complexes is markedly dependent on both temperature and the surrounding solvent environment. For many related ruthenium and osmium complexes, a decrease in temperature leads to a significant enhancement of phosphorescence intensity and an increase in the excited-state lifetime. This is because lower temperatures "freeze out" thermally activated non-radiative decay pathways, particularly those involving metal-centered (dd) states. nih.gov Phosphorescence for many such complexes is often most clearly observed and characterized at 77 K (liquid nitrogen temperature). nih.gov

Solvent polarity and coordinating ability also play a crucial role. Studies on the analogous Ru(bpy)₂(CN)₂ complex have shown that both absorption and emission maxima exhibit a strong blue shift (a shift to shorter wavelengths) as the solvent's acceptor number, a measure of its Lewis acidity, increases. nih.gov This effect is attributed to the stabilization of the ground state and destabilization of the MLCT excited state by the polar solvent. The presence of residual solvents, such as water or acetonitrile in solid films, can also influence luminescent properties by affecting ion mobility and potentially creating quenching species that deactivate the excited state. utexas.edu Furthermore, the ³MLCT state can be sensitive to the solvent environment, with changes in solvent sometimes leading to emission quenching. rsc.org

Excited State Deactivation Pathways

Upon absorption of light, the [Os(bpy)₂Cl₂] complex undergoes a series of rapid and complex processes that dictate whether it will return to the ground state via emission of light (phosphorescence) or through non-radiative pathways.

Following photoexcitation into the singlet metal-to-ligand charge-transfer (¹MLCT) bands, the system undergoes exceptionally rapid relaxation. nsf.gov In related ruthenium complexes like [Ru(bpy)₃]²⁺, the evolution from the initial Franck-Condon state to the lowest energy excited state is essentially complete within approximately 300 femtoseconds. msu.edu This process involves ultrafast intersystem crossing to the triplet manifold, which occurs on a timescale of less than 50 femtoseconds, followed by vibrational cooling and internal conversion within the triplet states. msu.eduunivie.ac.at Given the stronger spin-orbit coupling of osmium compared to ruthenium, these relaxation dynamics in [Os(bpy)₂Cl₂] are expected to be at least as fast, if not faster.

A defining characteristic of osmium complexes is the extremely high efficiency of intersystem crossing (ISC), the transition between electronic states of different spin multiplicity (i.e., from a singlet to a triplet state). This is a direct consequence of the "heavy atom effect," where the large osmium nucleus induces very strong spin-orbit coupling. bjraylight.com This coupling effectively mixes the singlet and triplet states, making the formally spin-forbidden ¹MLCT → ³MLCT transition an allowed and highly probable event. univie.ac.at This process is so rapid and efficient that it outcompetes singlet state fluorescence, meaning that nearly all excited state population is funneled into the triplet manifold, from which phosphorescence can occur. univie.ac.at

The predominant reason for the weak luminescence of [Os(bpy)₂Cl₂] at room temperature is the efficiency of non-radiative decay mechanisms that depopulate the emissive ³MLCT state. nsf.gov The primary pathway for this deactivation is thermal population of a higher-lying, non-emissive metal-centered excited state, often referred to as a ³MC or dd state. nih.govsci-hub.se If the energy gap between the emissive ³MLCT state and this "dark" ³MC state is small enough to be overcome by thermal energy, the molecule will rapidly transition to the ³MC state, which then quickly returns to the ground state without emitting light. nih.govnsf.gov The low quantum yield of [Os(bpy)₂Cl₂] suggests that this ³MLCT → ³MC pathway is highly accessible.

Another critical factor is the energy gap law , which states that the rate of non-radiative decay increases exponentially as the energy difference (the "gap") between the excited state and the ground state decreases. rsc.orgnih.gov Since osmium complexes like [Os(bpy)₂Cl₂] have relatively low-energy ³MLCT states (emitting in the red or near-infrared region), the energy gap to the ground state is smaller compared to many other luminophores, leading to a higher probability of non-radiative decay. rsc.org

Excited State Lifetime Measurements and Analysis

The photophysical characteristics of osmium bis(2,2'-bipyridine) and related polypyridyl complexes are significantly defined by the dynamics of their excited states. Upon excitation, these complexes typically populate a triplet metal-to-ligand charge transfer (³MLCT) state. acs.org The lifetime of this excited state is a critical parameter, influencing the efficiency of luminescence and the complex's potential in applications such as photocatalysis and sensing.

The lifetimes of Os(II) polypyridine complexes are generally found to be in the range of 10 to 100 nanoseconds in aqueous solutions at room temperature. osti.gov These lifetimes are often shorter than their analogous ruthenium(II) complexes, a phenomenon attributed to the "energy gap law". nih.govnih.gov This law predicts that the rate of non-radiative decay increases as the energy difference between the excited state and the ground state decreases. nih.gov Given that osmium complexes typically have lower energy ³MLCT states, they experience more rapid non-radiative decay, leading to lower quantum yields and shorter lifetimes. nih.govnih.gov

Specific measurements have revealed a range of lifetimes depending on the precise ligand environment and the surrounding medium. For instance, the complex [Os(py)₂(bipy)₂]I₂ was found to have a lifetime of 0.58 microseconds in a rigid glass at 77°K. unm.edu In contrast, a dppz-containing osmium complex, [Os(TAP)₂(dppz)]²⁺, displayed a much shorter lifetime of 38 ns in aerated aqueous solution. nih.gov The parent complex, [Os(bpy)₃]²⁺, has a reported lifetime of approximately 15 ns in water. nih.gov

The environment plays a crucial role in modulating the excited state lifetime. Encapsulation of Os(II) tris(2,2′-bipyridine), referred to as OsBpy, within metal-organic frameworks (MOFs) has been shown to extend the ³MLCT lifetime significantly. acs.orgnih.gov In one study, the lifetime increased from 50 ns in methanol (B129727) to 104 ns when encapsulated in a HKUST-1(Zn) MOF and 81 ns in a USF-2 MOF. acs.orgnih.gov This extension is attributed to changes in the non-radiative decay constants and vibronic perturbations within the framework's confined environment. acs.org Similarly, the lifetime of an osmium-fulgimide complex was measured to be 62 ns in deaerated acetonitrile. rsc.org

| Complex | Conditions | Excited State Lifetime (τ) | Reference |

|---|---|---|---|

| [Os(py)₂(bipy)₂]I₂ | Rigid glass, 77°K | 0.58 µs (580 ns) | unm.edu |

| [Os(TAP)₂(dppz)]²⁺ | Aerated aqueous solution | 38 ns | nih.gov |

| [Os(bpy)₃]²⁺ | Water | ~15 ns | nih.gov |

| Os(bpy)₃²⁺ (OsBpy) | Methanol | 50 ns | acs.orgnih.gov |

| Os(bpy)₃²⁺ @ HKUST-1(Zn) MOF | Encapsulated | 104 ns | acs.orgnih.gov |

| Os(bpy)₃²⁺ @ USF-2 MOF | Encapsulated | 81 ns | acs.orgnih.gov |

| Fulgimide-monosubstituted [Os(bpy)₃]²⁺ | Deaerated MeCN | 62 ns | rsc.org |

| [Os(phen)₂(aphen)]²⁺ | Bound to proteins | >100 ns | nih.gov |

Strategies for Tuning Photophysical Properties via Ligand Functionalization

A primary strategy for tailoring the photophysical properties of osmium bis(2,2'-bipyridine) complexes is through the functionalization of their ligands. By systematically modifying the electronic and steric nature of the bipyridine rings or other ancillary ligands, properties such as absorption and emission wavelengths, redox potentials, and excited-state lifetimes can be precisely controlled.

Incorporating electron-donating or electron-withdrawing substituents onto the ligands is a common approach. Electron-withdrawing groups, such as trifluoromethyl (–CF₃), can significantly impact the complex's properties. In one study, replacing the bipyridine ligands in an osmium complex with 4,4'-(CF₃)₂-2,2'-bipyridine resulted in a 40 nm hypsochromic (blue) shift in the photoluminescence maximum. osti.gov This shift was attributed to the strong inductive effect of the –CF₃ groups, which stabilized the Os(II) center and increased the Os(III)/Os(II) redox potential, thereby widening the HOMO-LUMO gap despite the lower energy π* orbitals of the functionalized ligand. osti.gov The presence of more electron-withdrawing ligands like 1,2,4,5-tetrazino[2,3-a:2',3'-c]quinoxaline (TAP) also shifts both the metal- and ligand-based redox potentials to more positive values compared to standard bipyridine analogues. nih.gov

| Ligand Modification | Complex Type | Observed Photophysical Effect | Reference |

|---|---|---|---|

| Addition of electron-withdrawing -CF₃ groups to bpy | [Os((CF₃)₂bpy)₂(tmam)]⁴⁺ | 40 nm blue shift in emission compared to unsubstituted bpy complex. | osti.gov |

| Replacement of central pyridine (B92270) with π-accepting pyrazine (B50134) | Bis(terdentate) Os(II) | 55 nm red shift in ³MLCT emission. | nih.gov |

| Addition of a second pyrazine donor | Bis(terdentate) Os(II) | Blue shift in absorption and emission ("inversion tuning"). | nih.gov |

| Use of 4,4'-dimethyl-2,2'-bipyridine (B75555) (dmbpy) and imidazole (B134444) | Mixed ligand Os(II) | Lowered redox potential of Os(III/II) couple. | nih.gov |

| Use of π-extended 4,7-diphenyl-1,10-phenanthroline (B7770734) (DIP) | [Os(DIP)₂(L)]²⁺ | High absorption in the near-infrared region (up to 740 nm). | chemrxiv.org |

Photochemical Reactivity and Energy Transfer Processes

The excited states of osmium bis(2,2'-bipyridine) complexes are not only luminescent but also photochemically active, enabling them to participate in energy and electron transfer processes. This reactivity makes them suitable for use as photosensitizers and photocatalysts.

Photochemical Reactivity: Osmium(II) polypyridyl complexes can act as potent photosensitizers. nih.gov Their excited states can interact with other molecules, leading to chemical reactions. For example, the complex [Os((CF₃)₂bpy)₂(tmam)]⁴⁺, functionalized with electron-withdrawing groups, was found to be a highly efficient photocatalyst for the oxidation of iodide. osti.govnih.gov Upon visible light excitation, this complex mediated rapid iodide oxidation with a quenching rate constant (kₒ) of 2.8 × 10¹¹ M⁻¹s⁻¹, whereas the analogous complex without the trifluoromethyl groups was inefficient. nih.gov This highlights how ligand tuning can be used to control photochemical reactivity. The quenching of the excited states of Os(II) polypyridyl complexes by various ground-state metal complexes can proceed through either electron or energy transfer mechanisms. osti.govacs.org

Energy Transfer Processes: Energy transfer is a key process for these complexes, occurring both between molecules (intermolecular) and within a single, larger molecule (intramolecular).

Intermolecular Energy Transfer: Efficient photoinduced energy transfer has been demonstrated in systems where osmium and ruthenium bipyridine complexes are co-located. In one design, a Ru(bpy)₃²⁺ energy donor and an Os(bpy)₃²⁺ energy acceptor were covalently anchored within the layers of γ-zirconium phosphate (B84403) (γ-ZrP). acs.orgacs.org Strong quenching of the ruthenium-based emission was observed, indicating rapid and efficient Ru-to-Os energy transfer with an estimated rate of 2–3 × 10⁸ s⁻¹. acs.orgacs.org Energy transfer has also been achieved in supramolecular assemblies where ruthenium and osmium polypyridyl units, functionalized with complementary nucleobases, are linked by hydrogen bonds. rsc.org

Intramolecular Energy Transfer: When an osmium bipyridine chromophore is covalently linked to another photoactive unit, intramolecular energy transfer can occur. In a dyad system involving a photochromic fulgimide unit attached to an [Os(bpy)₃]²⁺ complex, energy transfer from the excited fulgimide to the osmium center was observed. rsc.org This process competed with the fulgimide's own photochemical cyclization reaction, reducing its efficiency. rsc.org

| System | Process | Key Finding | Reference |

|---|---|---|---|

| Ru(bpy)₃²⁺ (donor) and Os(bpy)₃²⁺ (acceptor) pillared in γ-ZrP | Intermolecular Energy Transfer | Rapid Ru → Os energy transfer with a rate of 2–3 × 10⁸ s⁻¹. | acs.orgacs.org |

| Fulgimide-[Os(bpy)₃]²⁺ dyad | Intramolecular Energy Transfer | Energy transfer from excited fulgimide to the Os center competes with fulgimide photocyclization. | rsc.org |

| [Os((CF₃)₂bpy)₂(tmam)]⁴⁺ and Iodide | Photocatalytic Electron Transfer (Quenching) | Efficient quenching (kₒ = 2.8 × 10¹¹ M⁻¹s⁻¹) and iodide oxidation. | osti.govnih.gov |

| Ru(II)-cytosine and Os(II)-guanine complexes | Intermolecular Energy Transfer (Supramolecular) | Photoinduced Ru → Os energy transfer occurs in the hydrogen-bonded assembly. | rsc.org |

An in-depth analysis of Osmium bis(2,2'-bipyridine) chloride and its derivatives reveals a dynamic and rapidly evolving field of study. Researchers are actively addressing the current limitations of these compounds while simultaneously exploring new frontiers in their application. The primary focus of ongoing research is centered on enhancing their catalytic efficiency, tailoring their optoelectronic properties through innovative ligand design, and achieving a more profound understanding of their fundamental structure-property relationships.

常见问题

Q. What are the standard synthetic protocols for preparing Osmium bis(2,2'-bipyridine)chloride nanocomposites, and how are structural impurities minimized?

The synthesis of Os-Pd/HfC nanocomposites involves mixing TX-100 surfactant, cyclohexane, hexanol, and this compound, followed by the addition of tetraethyl orthosilicate (TEOS) and ammonia under 24-hour stirring to form Os-Pd nanoparticles. Functionalization with APTES introduces amine groups for electrostatic binding to negatively charged HfC nanoparticles. To avoid structural interference, nanoparticle concentrations are carefully controlled during electrochemical integration, and reducing agents like trisodium citrate are used to stabilize HfC synthesis .

Q. What photophysical properties make this compound suitable for optical biosensors?

The compound exhibits high quantum yield and low background noise, critical for synchrotronic biosensors. Its absorption profiles extend into the red spectrum, enabling compatibility with nanocrystal donors in two-photon oxygen sensors. This allows efficient energy transfer and stable amide bonding with semiconductor nanocrystals, enhancing signal-to-noise ratios in biological microenvironments .

Q. Which spectroscopic techniques are routinely used to characterize this compound?

Conventional methods include UV-Vis absorption spectroscopy for monitoring electronic transitions and X-ray diffraction (XRD) for crystallographic analysis. Electrochemical techniques like cyclic voltammetry are employed to assess redox behavior, particularly in acetonitrile-water mixtures, which reveal oxidation states (II, III, IV) and metal-ligand charge-transfer interactions .

Advanced Research Questions

Q. How do PdO and HfC nanoparticles synergistically enhance the sensitivity of this compound-based biosensors?

PdO nanoparticles provide negative surface charges, enabling electrostatic binding to the osmium complex while improving optical stability. HfC nanoparticles offer large active surface areas for higher molecular loading, increasing photon intensity in detection systems. This dual mechanism improves the limit of detection (LOD) for cancer cells by 2–3 orders of magnitude compared to non-composite systems. However, nanoparticle aggregation must be mitigated via surfactant optimization (e.g., TX-100) to maintain signal fidelity .

Q. What experimental challenges arise when correlating optical and electrochemical data for osmium complexes, and how are they resolved?

Discrepancies between photoluminescence quenching and voltammetric signals often occur due to solvent polarity effects or competing redox pathways. For instance, acetonitrile-water mixtures alter the stability of Os(III/IV) states, necessitating controlled dielectric environments. Hybrid methodologies combining time-resolved spectroscopy and differential pulse voltammetry are recommended to decouple charge-transfer kinetics from interfacial effects .

Q. Why are advanced X-ray techniques like RIXS and HERFD XANES superior to traditional XRD for studying osmium complexes?

Resonant inelastic X-ray scattering (RIXS) and high-energy-resolution fluorescence-detected XANES provide element-specific electronic structure details, such as ligand-field splitting and metal-centered oxidation states, with minimal radiation damage. These techniques resolve ambiguities in DFT-calculated geometries, particularly for mixed-valence systems, by directly probing Os 4f-5d orbital hybridization .

Q. How can computational modeling address contradictions in experimental data for osmium complex-DNA interactions?

Discrepancies in binding constants (e.g., fluorescence vs. SPR measurements) may stem from non-radiative decay pathways or solvent-accessibility biases. Multiscale molecular dynamics (MD) simulations, parameterized using HERFD XANES data, can model solvation effects and predict binding modes (intercalation vs. groove-binding). This approach validates experimental observations and identifies dominant interaction mechanisms under physiological conditions .

Methodological Recommendations

- Nanocomposite Optimization : Use a 1:2 molar ratio of Os-Pd to HfC to balance binding capacity and colloidal stability. Monitor zeta potentials to ensure electrostatic compatibility (>|±30 mV|) .

- Spectroscopic Validation : Pair RIXS with TD-DFT calculations to correlate experimental spectra with electronic configurations, reducing interpretation errors .

- Redox Studies : Employ microelectrode arrays in non-aqueous electrolytes to isolate osmium redox couples (e.g., Os(II)/Os(III)) from proton-coupled side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。